molecular formula C21H34N2O5 B4004867 1-[3-(2-Tert-butyl-6-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid

1-[3-(2-Tert-butyl-6-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid

Cat. No.: B4004867
M. Wt: 394.5 g/mol
InChI Key: BPYBNILMWOZVNM-UHFFFAOYSA-N
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Description

1-[3-(2-Tert-butyl-6-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a methylphenoxy group

Scientific Research Applications

1-[3-(2-Tert-butyl-6-methylphenoxy)propyl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound is used in the development of new materials and chemical products, owing to its stability and reactivity.

Preparation Methods

The synthesis of 1-[3-(2-Tert-butyl-6-methylphenoxy)propyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-tert-butyl-6-methylphenol with an appropriate alkylating agent to form the phenoxypropyl intermediate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[3-(2-Tert-butyl-6-methylphenoxy)propyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 1-[3-(2-Tert-butyl-6-methylphenoxy)propyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The piperazine ring and phenoxypropyl group play crucial roles in binding to target molecules, potentially affecting their function. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how this compound exerts its effects at the cellular and molecular levels.

Comparison with Similar Compounds

1-[3-(2-Tert-butyl-6-methylphenoxy)propyl]-4-methylpiperazine can be compared with other similar compounds, such as:

    2-tert-Butyl-6-methylphenol: This compound shares the tert-butyl and methylphenol groups but lacks the piperazine ring, making it less complex.

    4-Methylpiperazine: This compound contains the piperazine ring but lacks the phenoxypropyl group, resulting in different chemical properties and applications.

    Butylated hydroxytoluene (BHT): While structurally different, BHT shares some functional similarities in terms of its antioxidant properties.

The uniqueness of 1-[3-(2-Tert-butyl-6-methylphenoxy)propyl]-4-methylpiperazine lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(2-tert-butyl-6-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O.C2H2O4/c1-16-8-6-9-17(19(2,3)4)18(16)22-15-7-10-21-13-11-20(5)12-14-21;3-1(4)2(5)6/h6,8-9H,7,10-15H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYBNILMWOZVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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